molecular formula C7H10N2O3 B1292376 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 78201-01-1

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1292376
CAS No.: 78201-01-1
M. Wt: 170.17 g/mol
InChI Key: GUZMIQWLRGBSCK-UHFFFAOYSA-N
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Description

5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Biochemical Analysis

Biochemical Properties

5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as succinate dehydrogenase, which is involved in the tricarboxylic acid (TCA) cycle . By inhibiting this enzyme, this compound can affect cellular respiration and energy production. Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially altering cellular responses to external stimuli.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, such as succinate dehydrogenase, which disrupts the TCA cycle and affects cellular energy production . Additionally, this compound can bind to specific proteins involved in signal transduction, leading to changes in their activity and downstream signaling events. These interactions can result in alterations in gene expression, enzyme activation or inhibition, and other cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as increased oxidative stress and altered metabolic activity. These long-term effects are particularly evident in in vitro studies, where continuous exposure to this compound can result in significant changes in cellular behavior.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and impaired organ function. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the TCA cycle by inhibiting succinate dehydrogenase, leading to changes in the levels of intermediates and overall metabolic activity . Additionally, it can interact with other metabolic enzymes, such as those involved in glycolysis and fatty acid oxidation, further affecting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transport proteins, allowing it to accumulate in specific cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its interactions with extracellular matrix components and cell surface receptors.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria, where it can exert its effects on energy production and metabolic activity . Additionally, post-translational modifications, such as phosphorylation, can influence the localization and function of this compound, directing it to specific organelles or cellular structures. These targeting signals and modifications are essential for the precise regulation of this compound’s activity within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bulk Reactors: Using bulk reactors to handle larger volumes of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and quality.

    Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

Chemistry: In chemistry, 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the design of bioactive molecules that target specific biological pathways.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with biological targets and exhibit pharmacological effects.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of dyes, pigments, and other functional materials .

Comparison with Similar Compounds

    1,3-Dimethyl-5-methoxypyrazole: This compound shares a similar structure but lacks the carboxylic acid group.

    3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: This compound is similar but does not have the methoxy group.

Uniqueness: 5-Methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-methoxy-1,3-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-4-5(7(10)11)6(12-3)9(2)8-4/h1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUZMIQWLRGBSCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78201-01-1
Record name 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2.5 g (0.0162 mole) of 1,3-dimethyl-5-methoxy-4-pyrazole carboxaldehyde (prepared as described in Khim. Farm. Zh, 4, 19 (1970) [CA, 73, 3844 w, (1970)] was dissolved in a solution containing 50 ml of water, 2 ml of acetic acid and 0.6 ml of acetone. 2.56 g (0.0162 mole) of potassium permanganate was added in several portions. The reaction was stirred for 3 hours before decomposing the excess potassium permanganate with 3 ml of methanol and then made alkaline with ammonium hydroxide, heated on the steam bath for 1/2 hour, and filtered. The filtrate was evaporated to approximately 30 ml of solution which was then acidified to pH4 with concentrated HCl. The solid was then collected. 1.6 g (58% yield) was obtained, m.p. 179°-180° C., white solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.6 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
2.56 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six

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